molecular formula C23H22FN3O4 B11183564 N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11183564
M. Wt: 423.4 g/mol
InChI Key: GCQGGZXIPIGUKA-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group, a fluorophenyl group, and a dihydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of acetylphenyl and fluorophenyl derivatives.

    Cyclization: Formation of the dihydropyrimidinyl ring through cyclization reactions.

    Functional Group Modifications: Introduction of hydroxyethyl and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H22FN3O4/c1-14-20(10-11-28)23(31)27(22(25-14)16-6-8-18(24)9-7-16)13-21(30)26-19-5-3-4-17(12-19)15(2)29/h3-9,12,28H,10-11,13H2,1-2H3,(H,26,30)

InChI Key

GCQGGZXIPIGUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(=O)C)CCO

Origin of Product

United States

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